6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
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Overview
Description
6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group, a chlorobenzyl group, a sulfanyl group, and a phenyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 5-phenyl-4(3H)-pyrimidinone in the presence of a base such as sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-[(2,5-dichlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
- 6-amino-2-[(2-fluorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
- 6-amino-2-[(2-methylbenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone
Uniqueness
6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-9-5-4-8-12(13)10-23-17-20-15(19)14(16(22)21-17)11-6-2-1-3-7-11/h1-9H,10H2,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYIREXLENEDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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